molecular formula C22H26N2O2 B4725011 N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide

Cat. No.: B4725011
M. Wt: 350.5 g/mol
InChI Key: DKEKXCDHUOLENP-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is of particular interest in scientific research due to its potential biological activity, particularly in the realm of neurotransmitter modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide typically involves the reaction of 4-benzylpiperidine with a suitable acylating agent. One common method involves the use of 4-benzylpiperidine-1-carboxaldehyde as a starting material, which undergoes a series of reactions including allylic alkylation and Grignard reactions . The reaction conditions often require the use of catalysts such as rhodium on alumina .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in neurotransmitter modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide involves its interaction with neurotransmitter systems. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin . This compound also functions as a monoamine oxidase inhibitor, with a preference for MAO-A .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.

    Benzylpiperazine: Known for its stimulant properties and use in research.

    Tetrahydroisoquinoline: Studied for its potential neuroprotective effects.

Uniqueness

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide is unique due to its specific structure, which allows for selective interaction with neurotransmitter systems. Its ability to modulate dopamine and norepinephrine release, along with its MAO-A inhibitory activity, makes it a valuable compound for research in neuropharmacology .

Properties

IUPAC Name

N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-2-21(25)23-20-10-8-19(9-11-20)22(26)24-14-12-18(13-15-24)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKXCDHUOLENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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